

# In-Depth Technical Guide to the Discovery and Synthesis of Bilaid A1e

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## Compound of Interest

Compound Name: *Bilaid A1e*

Cat. No.: *B3025833*

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A Note on Nomenclature: Scientific literature primarily refers to the compound as Bilaid A. The term "**Bilaid A1e**" is not found in the primary discovery and characterization publication and may represent a typographical error or a minor, undocumented analog. This guide will focus on the discovery and synthesis of Bilaid A, the parent compound of this tetrapeptide class.

## Executive Summary

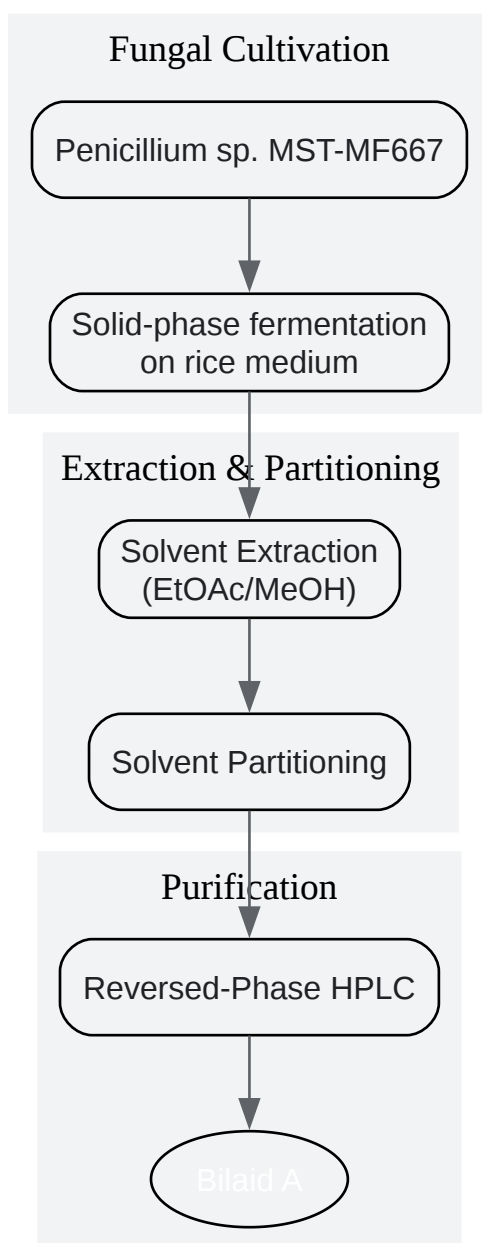
Bilaid A is a novel tetrapeptide with a unique, alternating L-D-L-D stereochemical configuration, discovered from the Australian estuarine fungus *Penicillium* sp. MST-MF667. It was identified as a weak  $\mu$ -opioid receptor (MOPr) agonist. This discovery served as a foundational template for the development of more potent and selective MOPr agonists, such as bilorphin and bilactorphin, which exhibit G protein-biased signaling. This technical guide provides a comprehensive overview of the discovery, isolation, and chemical synthesis of Bilaid A, including detailed experimental protocols and characterization data.

## Discovery and Isolation of Bilaid A

Bilaid A was isolated from the fungus *Penicillium* sp. MST-MF667 through a multi-step process involving cultivation, extraction, and chromatographic purification.

## Fungal Cultivation and Extraction Workflow

The discovery process began with the cultivation of the fungus to produce the target secondary metabolites, followed by extraction and purification to isolate Bilaid A.



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Caption: Workflow for the discovery and isolation of Bilaid A.

## Experimental Protocols: Isolation

Fungal Cultivation:

- The fungus, *Penicillium* sp. MST-MF667, was cultured on a solid rice medium.

- The cultivation was carried out in flasks under stationary conditions at an appropriate temperature for a period sufficient to allow for the production of secondary metabolites.

#### Extraction and Partitioning:

- The fermented rice solid culture was extracted with a mixture of ethyl acetate (EtOAc) and methanol (MeOH).
- The resulting crude extract was then subjected to solvent partitioning to separate compounds based on their polarity.

#### Chromatographic Purification:

- The partitioned extract was further purified using reversed-phase high-performance liquid chromatography (RP-HPLC).
- This chromatographic step allowed for the isolation of Bilaid A, along with its minor analogs, Bilaid B and Bilaid C.

## Quantitative Data: Isolation Yields

Compound	Yield from Extract
Bilaid A	0.15%
Bilaid B	0.0018%
Bilaid C	0.0008%

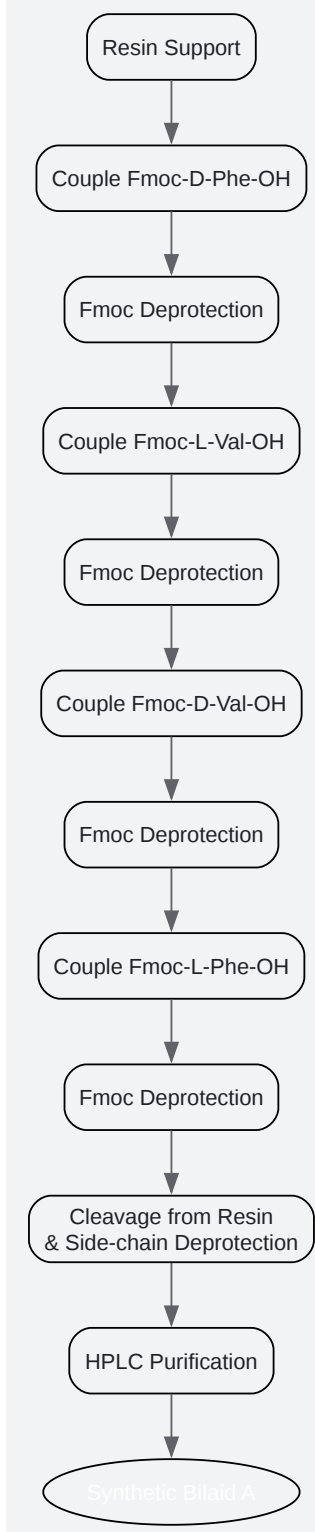
## Chemical Synthesis of Bilaid A

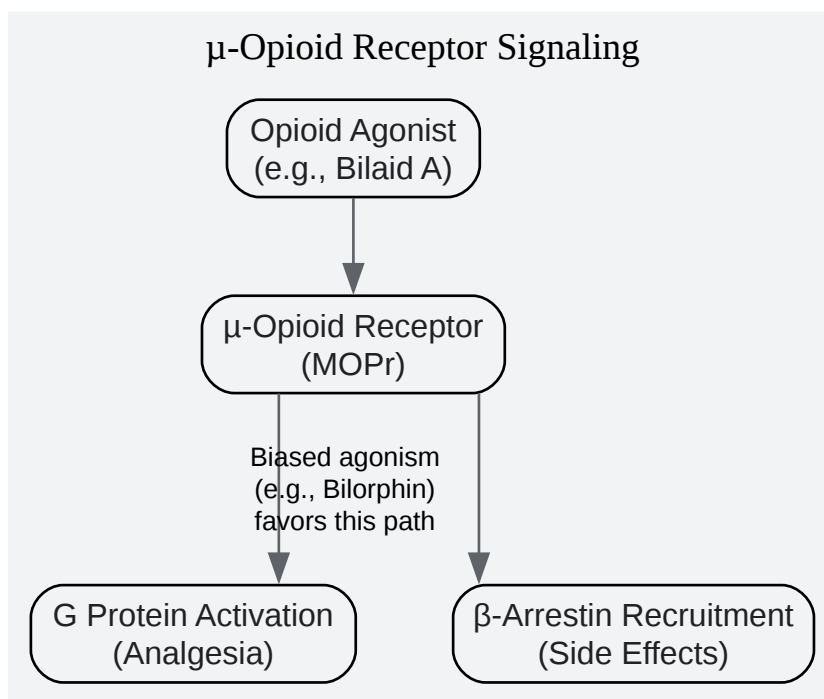
To confirm the structure of the isolated natural product and to enable further structure-activity relationship (SAR) studies, Bilaid A was chemically synthesized. The synthesis was performed using a standard solid-phase peptide synthesis (SPPS) protocol.

## Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis of Bilaid A follows a stepwise addition of amino acids on a solid support resin.

## Solid-Phase Peptide Synthesis





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